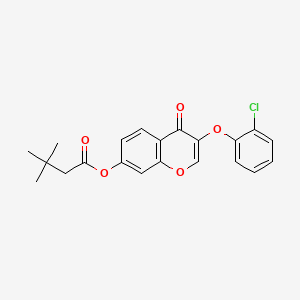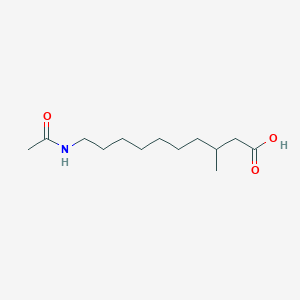
N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as DMTBS, is a sulfonamide compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTBS is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
DMTBS acts as a nucleophile in various reactions, including the reaction with aldehydes and ketones to form hydrazones. It also acts as a sulfonamide group donor in the synthesis of various compounds. In the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, DMTBS acts as a ligand that binds to the active site of the enzyme, inhibiting its activity. The mechanism of action of DMTBS in the synthesis of sulfonamide-based fluorescent probes involves the formation of a coordination complex with metal ions, resulting in fluorescence emission.
Biochemical and Physiological Effects
DMTBS has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxic activity against various cancer cell lines, including human breast cancer cells and human lung cancer cells. DMTBS has also been shown to inhibit the growth of Candida albicans, which is a fungus that can cause infections in humans.
実験室実験の利点と制限
DMTBS has several advantages for lab experiments, including its high yield in synthesis, solubility in organic solvents, and versatility in reactions. However, DMTBS has some limitations, including its cytotoxicity, which can limit its use in cell-based assays. Additionally, DMTBS can exhibit poor stability in aqueous solutions, which can affect its reactivity in some reactions.
将来の方向性
For the use of DMTBS include the development of new synthetic methods for the preparation of DMTBS and its derivatives. Additionally, DMTBS can be used as a building block for the synthesis of new compounds with potential biological activity. The use of DMTBS in the preparation of fluorescent probes for the detection of metal ions can also be explored further. Finally, the cytotoxicity of DMTBS can be further studied to determine its potential as a chemotherapeutic agent.
合成法
DMTBS can be synthesized using various methods, including the reaction of 3,5-dimethylbenzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as pyridine. The yield of DMTBS using these methods ranges from 60% to 80%.
科学的研究の応用
DMTBS has been extensively used in scientific research as a reagent for the determination of aldehydes and ketones. It has been used in the synthesis of various compounds, including sulfonamides, benzimidazoles, and sulfonate esters. DMTBS has also been used in the preparation of sulfonamide-based inhibitors of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Additionally, DMTBS has been used in the synthesis of sulfonamide-based fluorescent probes for the detection of metal ions.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-11-6-12(2)10-16(9-11)18-21(19,20)17-14(4)7-13(3)8-15(17)5/h6-10,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFFAVDIQJLJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5017946.png)
![2-{[5-acetyl-3-cyano-4-(4-hydroxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B5017949.png)

![4-(2-{[1-(4-chlorobenzyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5017958.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5017963.png)
![2-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5017964.png)
![7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5017969.png)
![1-benzyl-5-methyl-1H-imidazo[4,5-c]pyridin-5-ium iodide](/img/structure/B5017974.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylnorvalinate](/img/structure/B5017994.png)
![4-[4-(4-fluorophenoxy)-2-buten-1-yl]morpholine](/img/structure/B5018007.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5018012.png)
![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine](/img/structure/B5018041.png)